N-(2-methoxybenzyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Physicochemical profiling Drug-likeness Permeability prediction

N-(2-methoxybenzyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide (CAS 1448056-85-6) belongs to the 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide class, a heterocyclic scaffold that has been systematically explored for cannabinoid CB2 agonism and α-glucosidase inhibition. The compound is catalogued in the ZINC screening database (ZINC117680933) with molecular formula C15H14N6O2, molecular weight 310.317 Da, and calculated logP 0.681.

Molecular Formula C15H14N6O2
Molecular Weight 310.317
CAS No. 1448056-85-6
Cat. No. B2625841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxybenzyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
CAS1448056-85-6
Molecular FormulaC15H14N6O2
Molecular Weight310.317
Structural Identifiers
SMILESCOC1=CC=CC=C1CNC(=O)C2=NN=C(C=C2)N3C=NC=N3
InChIInChI=1S/C15H14N6O2/c1-23-13-5-3-2-4-11(13)8-17-15(22)12-6-7-14(20-19-12)21-10-16-9-18-21/h2-7,9-10H,8H2,1H3,(H,17,22)
InChIKeyZEKWGMDWSGDOQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(2-Methoxybenzyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide (CAS 1448056-85-6): Core Scaffold Identity and Procurement Profile


N-(2-methoxybenzyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide (CAS 1448056-85-6) belongs to the 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide class, a heterocyclic scaffold that has been systematically explored for cannabinoid CB2 agonism [1] and α-glucosidase inhibition [2]. The compound is catalogued in the ZINC screening database (ZINC117680933) with molecular formula C15H14N6O2, molecular weight 310.317 Da, and calculated logP 0.681 [3]. It is commercially available for in-vitro research at a nominal purity of 95% . As of ChEMBL 20, no biological activity has been reported for this specific compound, and it has not appeared in any indexed publications or clinical trials [3].

Biological space
No known bioactivity; unexplored chemical probe for novel target screening
Scaffold precedent
Class validated for CB2 agonism and α-glucosidase inhibition
Procurement readiness
Screening-grade purity (vendor‑specified) for in‑vitro assays

Why N-(2-Methoxybenzyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide Cannot Be Replaced by In-Class Analogs: Physicochemical and Structural Dissimilarity


Within the 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide series, the amide substituent governs key drug-likeness parameters including lipophilicity, hydrogen-bonding capacity, and topological polar surface area (tPSA) [1]. The 2-methoxybenzyl substituent of CAS 1448056-85-6 confers a calculated logP of 0.681 [2], whereas the pyrazin-2-yl analog (CAS 1448050-18-7) exhibits XLogP3 of -0.7 [3] — a difference exceeding one log unit. Such divergence in partition coefficient translates to meaningfully different passive membrane permeability and non-specific binding profiles, precluding direct interchangeability in cellular or biochemical assays [1]. Furthermore, the ortho-methoxy substitution on the benzyl ring introduces a rotatable ether oxygen capable of engaging as an additional hydrogen-bond acceptor absent in simpler alkyl or heteroaryl amide congeners, potentially altering target recognition even where the core scaffold is conserved.

Lipophilicity divergence
LogP shift exceeding 1 unit vs. pyrazin‑2‑yl analog alters membrane partitioning and non‑specific binding.
Hydrogen‑bond acceptor geometry
ortho‑Methoxy rotatable ether adds a unique HBA not present in rigid heteroaryl amide congeners; target recognition may shift.
Physicochemical profile mismatch
Combined logP, HBA flexibility, and molecular weight differences preclude direct interchangeability in cellular or biochemical assays.

Quantitative Differentiation Evidence for N-(2-Methoxybenzyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide (CAS 1448056-85-6) vs. Closest Analogs


Lipophilicity (logP) Differentiation: 2-Methoxybenzyl vs. Pyrazin-2-yl Amide Substituent

The target compound bearing a 2-methoxybenzyl amide substituent (CAS 1448056-85-6) exhibits a calculated logP of 0.681 [1]. In contrast, the closest structural analog with a pyrazin-2-yl amide substituent (CAS 1448050-18-7, PubChem CID 71805175) has a computed XLogP3-AA of -0.7 [2]. This logP shift of approximately +1.38 units represents a meaningful increase in lipophilicity, predicting enhanced passive membrane permeability and altered non-specific protein binding relative to the more hydrophilic pyrazine congener.

Lipophilicity differentiation
Head‑to‑head
Target logP 0.681 (ZINC) vs. pyrazin‑2‑yl analog XLogP3 −0.7; Δ ≈ +1.38
Supports selection over more hydrophilic analogs for permeability‑sensitive assays
In silico models; experimental logP validation advised
Physicochemical profiling Drug-likeness Permeability prediction

Hydrogen-Bond Acceptor Count and Topological Polar Surface Area: Structural Implications of the ortho-Methoxybenzyl Group

The 2-methoxybenzyl amide side chain of the target compound (CAS 1448056-85-6) introduces a methoxy oxygen as an additional hydrogen-bond acceptor (HBA count = 7; pyridazine 2N, triazole 3N, amide carbonyl O, methoxy O) [1]. The pyrazin-2-yl analog (CAS 1448050-18-7) also has an HBA count of 7, but the methoxy oxygen in the target compound contributes a distinct spatial orientation and electron donation character absent in the planar heteroaryl pyrazine substituent [2]. This rotatable ether oxygen can engage in C–H···O interactions and alter intramolecular conformational preferences not available to the rigid, planar heteroaryl amide congeners.

H‑bond acceptor geometry
Head‑to‑head
ortho‑Methoxy oxygen adds a rotatable ether HBA (7 total) vs. planar heteroaryl acceptors in pyrazine analog
Distinct conformational HBA may differentially engage binding pockets
Conformational flexibility unique to 2‑methoxybenzyl substituent
Medicinal chemistry Structure-property relationships tPSA optimization

Commercially Specified Purity: BenchChem 95% Nominal Purity for In-Vitro Screening Readiness

The target compound (CAS 1448056-85-6) is supplied at a nominal purity of 95% as specified by the vendor BenchChem for in-vitro research applications . This purity tier meets the typical ≥95% threshold required by most high-throughput screening (HTS) and biochemical assay protocols. The closely related analog N-(3-chloro-4-methoxyphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide (CAS 1448028-74-7) is also listed at 95% purity , indicating class-level consistency in commercial synthesis quality, yet no quantitative biological benchmarking data exist for either compound to inform differential selection based on potency.

Screening purity
Specification review
95% nominal purity (vendor‑specified for in‑vitro use)
Meets standard HTS entry criteria
Analytical trace not provided; orthogonal QC recommended
Compound procurement Quality control HTS readiness

Unexplored Biological Space: Zero Reported Activity vs. Class-Level CB2 Agonist and α-Glucosidase Inhibitor Precedent

As of ChEMBL 20, the target compound (CAS 1448056-85-6, ZINC117680933) has no known biological activity, no indexed publications, and no clinical trial involvement [1]. This stands in contrast to the broader pyridazine-3-carboxamide class, where optimized members have demonstrated potent CB2 agonist activity (e.g., compound 26: EC50 = 3.665 ± 0.553 nM, selectivity index > 2729 vs. CB1) [2] and pyridazine-triazole hybrids have achieved α-glucosidase inhibition 10-fold more potent than acarbose [3]. The complete absence of biological annotation for CAS 1448056-85-6 positions it as a genuinely unexplored chemical entity within a pharmacologically validated scaffold family, offering a clean-slate starting point for proprietary target screening campaigns where prior art contamination is a concern.

Biological space status
Class‑level / Data to verify
No known bioactivity (ChEMBL 20); zero publications; zero clinical trials
Unexplored chemical probe for novel target screening
Class‑level scaffold precedent: CB2 EC₅₀ 3.7 nM, α‑glucosidase 10× acarbose
Novel chemical probe Screening library Target identification

On-Demand Availability Tier and Sourcing Transparency: ZINC Tranche DCGD Classification

ZINC classifies the target compound (CAS 1448056-85-6) under the 'On-Demand' availability tier within the DCGD tranche, indicating it is not maintained as shelf stock by major suppliers but can be synthesized upon request with a listed addition date of 2015-08-08 [1]. By comparison, a structurally distinct ZINC entry sharing the same molecular formula (C15H14N6O2, ZINC10963155) is classified as 'In-Stock' since 2007-10-16 and carries a higher fraction sp3 (0.20 vs. 0.07) and lower logP (0.583 vs. 0.681) [2]. The On-Demand status may affect lead times and minimum order quantities, which should be confirmed with the procuring vendor prior to campaign initiation.

Availability tier
Head‑to‑head
On‑Demand (ZINC DCGD) vs. In‑Stock isomer; ΔlogP +0.098, ΔFraction sp3 −0.13
Procurement lead time vs. property trade‑off
Higher logP, lower sp3 fraction may justify synthesis wait
Compound sourcing Availability classification Screening collection procurement

Recommended Application Scenarios for N-(2-Methoxybenzyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide Based on Quantitative Evidence


De Novo Fragment-Based or Scaffold-Hopping Screening Campaigns Targeting Unexplored Chemical Space

The complete absence of reported biological activity for CAS 1448056-85-6 in ChEMBL 20 and the lack of any indexed publications [1] make this compound an ideal entry point for target-agnostic phenotypic screening or fragment-based drug discovery programs seeking patent-clean chemical matter. While the broader pyridazine-3-carboxamide scaffold has validated pharmacological potential — with optimized analogs achieving CB2 EC50 values in the low nanomolar range and selectivity indices exceeding 2700 [2] — the 2-methoxybenzyl derivative itself remains biologically unannotated, reducing prior art risk and enabling proprietary SAR development from a blank slate.

Physicochemical Property Optimization Studies Requiring Intermediate Lipophilicity (logP ~0.68)

With a calculated logP of 0.681 [1], this compound occupies a favorable intermediate lipophilicity window (logP 0–3) associated with balanced solubility and permeability [2]. Researchers optimizing lead series where earlier analogs trend too hydrophilic (e.g., pyrazin-2-yl congener with logP -0.7) [3] or too lipophilic (e.g., adamantyl or quinolinyl amide derivatives) may select this compound as a Goldilocks reference point for systematic logP tuning within the 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide chemotype.

Hydrogen-Bond Acceptor Geometry Probing via ortho-Methoxybenzyl Rotatable Ether

The ortho-methoxy substituent on the benzyl ring introduces a rotatable ether oxygen acting as a seventh hydrogen-bond acceptor with distinct spatial positioning compared to the rigid, planar heteroaryl acceptors in pyrazinyl or quinolinyl amide analogs [1]. This structural feature makes CAS 1448056-85-6 a specific tool for probing the tolerance of binding pockets for conformationally flexible hydrogen-bond acceptors — a dimension not addressable by the pyrazin-2-yl analog (CAS 1448050-18-7) whose acceptors are confined to the planar heteroaryl framework [2].

Custom Synthesis Feasibility Assessment for On-Demand Screening Deck Expansion

Classified as 'On-Demand' in the ZINC DCGD tranche [1], this compound requires synthesis upon request. Procurement teams evaluating whether to add this specific 2-methoxybenzyl derivative to a screening deck must weigh the lead time of on-demand synthesis against the immediate availability of In-Stock C15H14N6O2 isomers such as ZINC10963155 [2]. The quantitative physicochemical differentiation — specifically the higher logP (0.681 vs. 0.583) and lower fraction sp3 (0.07 vs. 0.20) — may justify the procurement delay when the screening objective specifically targets compounds with lower three-dimensional character and higher predicted membrane permeability.

Application
Selection Property
Validation Focus
De novo fragment‑based / scaffold‑hopping screening
Unexplored biological space (no prior art)
Phenotypic hit rate, patent‑clean SAR tractability
Physicochemical property optimization studies
Intermediate lipophilicity profile
Permeability‑solubility balance, logP tuning
Hydrogen‑bond acceptor geometry probing
Rotatable ortho‑methoxy ether HBA
Binding‑pocket HBA tolerance, conformational preferences
Custom synthesis feasibility for screening deck
On‑Demand synthesis with defined lead time
Procurement timeline vs. property advantage
Quote Request

Request a Quote for N-(2-methoxybenzyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.